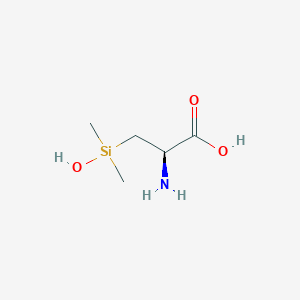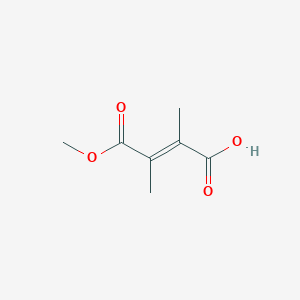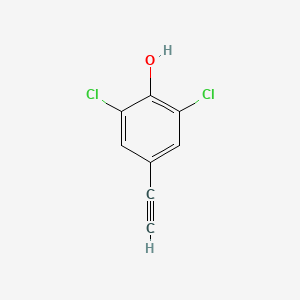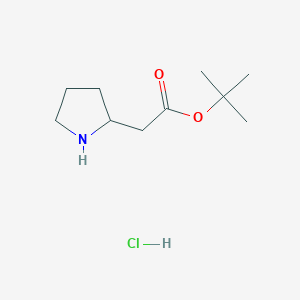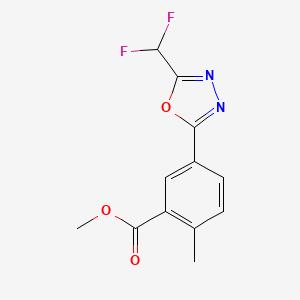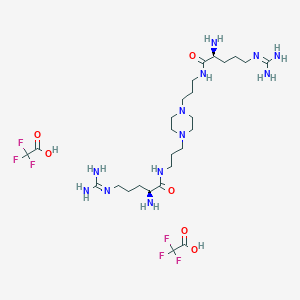
1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine is an organic compound characterized by the presence of a naphthalene ring and a trifluoromethyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine and trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, often involves this compound.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
作用機序
The mechanism of action of 1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function and activity.
類似化合物との比較
Similar Compounds
- 1-(Naphthalen-1-yl)-2-(trifluoromethyl)benzene
- 1-(Naphthalen-1-yl)-2-(trifluoromethyl)ethane
- 1-(Naphthalen-1-yl)-2-(trifluoromethyl)propane
Uniqueness
1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine is unique due to the presence of both a naphthalene ring and a pyrrolidine ring, which confer distinct chemical and physical properties
特性
分子式 |
C15H14F3N |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
1-naphthalen-1-yl-2-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)14-9-4-10-19(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2 |
InChIキー |
XQXYPQQCTHOHGW-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C2=CC=CC3=CC=CC=C32)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)
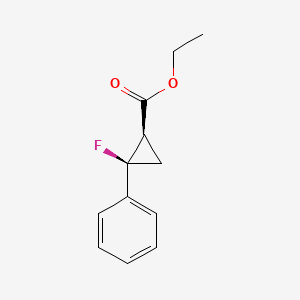


![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)
